4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid, commonly known as Difluoromethylornithine (DFMO), is a non-competitive inhibitor of ornithine decarboxylase (ODC). ODC is an enzyme that catalyzes the conversion of ornithine to putrescine, which is a precursor for the synthesis of polyamines. Polyamines are essential for cell growth, proliferation, and differentiation. However, excessive polyamine synthesis is associated with various diseases, including cancer, inflammation, and neurodegeneration. DFMO has been extensively studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
Further studies are needed to fully understand the mechanism of action of 4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid, including its effects on other enzymes and cellular processes.
5. Clinical trials: this compound is currently being tested in clinical trials for the treatment of various diseases, and ongoing trials will provide more information on its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid is a well-characterized inhibitor of ODC, and its effects on polyamine synthesis and cellular processes have been extensively studied. This compound is also relatively stable and can be administered orally or intravenously. However, this compound has some limitations for lab experiments. This compound has a short half-life in the body, which may require frequent dosing for prolonged effects. This compound can also have off-target effects on other enzymes and cellular processes, which may complicate the interpretation of results.
Direcciones Futuras
4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid has shown promise as a therapeutic agent in various diseases, and ongoing research is focused on improving its efficacy and reducing its side effects. Some potential future directions for this compound research include:
1. Combination therapy: this compound may be more effective when combined with other drugs that target different pathways in cancer, inflammation, and neurodegeneration.
2. Targeted delivery: this compound may be more effective if targeted to specific tissues or cells, such as tumors or inflamed tissues.
3. New formulations: New formulations of this compound may improve its stability, bioavailability, and half-life, making it more effective and easier to administer.
4.
Métodos De Síntesis
4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid can be synthesized by the reaction of 2-(difluoromethyl)imidazole with N-methyl-N-(3,4,5-trimethoxybenzyl)amine in the presence of sodium hydride. The resulting intermediate is then treated with benzoic acid to obtain this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer, this compound has been shown to inhibit tumor growth and metastasis by reducing polyamine synthesis. This compound has been tested in clinical trials for the treatment of various cancers, including neuroblastoma, colorectal cancer, and prostate cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In neurodegeneration, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-18(9-12-17-6-7-19(12)14(15)16)8-10-2-4-11(5-3-10)13(20)21/h2-7,14H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTRARRSRFFJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)CC2=NC=CN2C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.